molecular formula C8H7F4NO B2681061 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol CAS No. 1228996-51-7

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol

Cat. No.: B2681061
CAS No.: 1228996-51-7
M. Wt: 209.144
InChI Key: JIMMBWZVEVFTHK-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol: is a chemical compound with the molecular formula C8H7F4NO and a molecular weight of 209.14 g/mol . This compound is characterized by the presence of both fluorine and trifluoroethyl groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoroethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can influence various biochemical processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

  • 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]benzoic acid
  • 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]benzaldehyde
  • 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]benzene

Uniqueness: 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is unique due to its specific combination of fluorine and trifluoroethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in research and industrial applications where such characteristics are desired .

Biological Activity

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is a fluorinated organic compound with significant potential in biological applications. Its unique structure, characterized by the presence of fluorine and trifluoroethyl groups, enhances its biochemical interactions and makes it a valuable compound in medicinal chemistry and enzyme studies. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C8H7F4NO
  • Molecular Weight : 209.14 g/mol

The compound is synthesized through the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine. This synthesis can be optimized using various catalysts and solvents to improve yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of fluorinated groups enhances its lipophilicity and binding affinity to biological targets. This compound has been shown to modulate various biochemical pathways, influencing signal transduction and metabolic regulation .

Enzyme Interactions

Research indicates that this compound acts as an enzyme inhibitor in several metabolic pathways. Its structural characteristics allow it to mimic substrate interactions and inhibit enzyme activities effectively. For example, studies have shown that fluorinated phenolic compounds can significantly enhance the potency of inhibitors against specific targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel .

Case Studies

  • CFTR Modulation : In a study investigating CFTR potentiators and inhibitors, analogs of this compound were tested for their ability to enhance ion flux in patient-derived cell lines. The findings demonstrated that certain derivatives exhibited improved binding affinity and functional modulation compared to non-fluorinated analogs .
  • Antioxidant Activity : Another research effort focused on the antioxidant properties of fluorinated phenolic compounds. The results indicated that these compounds could scavenge free radicals effectively, thereby providing protective effects against oxidative stress in cellular models .

Comparative Analysis

The biological activity of this compound can be compared with other similar fluorinated compounds:

Compound NameStructureBiological ActivityNotes
This compoundStructureEnzyme inhibitorEnhanced lipophilicity
4-Fluoro-3-(trifluoromethyl)phenolStructureAntioxidantSimilar mechanism
4-FluorophenolStructureModerate inhibitorLess effective than derivatives

Applications in Medicine

Due to its unique properties, this compound is being explored as a precursor for drug development. Its ability to modulate enzyme activity makes it a candidate for treating diseases linked to enzyme dysfunctions. Furthermore, the incorporation of fluorine into drug molecules has been shown to improve bioavailability and metabolic stability .

Properties

IUPAC Name

4-fluoro-3-(2,2,2-trifluoroethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMBWZVEVFTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228996-51-7
Record name 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol
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